4-Phenyl-1-(phenyl(o-tolyl)methyl)piperidin-4-ol
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Overview
Description
4-phenyl-1-(phenyl(o-tolyl)methyl)piperidin-4-ol is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-(phenyl(o-tolyl)methyl)piperidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylpiperidine with benzyl chloride in the presence of a base to form the intermediate 1-(phenyl(o-tolyl)methyl)piperidine. This intermediate is then subjected to hydroxylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-(phenyl(o-tolyl)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-phenyl-1-(phenyl(o-tolyl)methyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-phenyl-1-(phenyl(o-tolyl)methyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-phenylpiperidin-4-ol
- 4-hydroxy-2-quinolones
- Piperidin-4-ol derivatives
Uniqueness
4-phenyl-1-(phenyl(o-tolyl)methyl)piperidin-4-ol is unique due to its specific structural features, such as the presence of both phenyl and o-tolyl groups attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C25H27NO |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-[(2-methylphenyl)-phenylmethyl]-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C25H27NO/c1-20-10-8-9-15-23(20)24(21-11-4-2-5-12-21)26-18-16-25(27,17-19-26)22-13-6-3-7-14-22/h2-15,24,27H,16-19H2,1H3 |
InChI Key |
GBDUIWBXAKZJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)N3CCC(CC3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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